8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(Thiophene-3-carbonyl)-3-oxa-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a thiophene ring attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes is via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method can be further optimized by employing interrupted Nazarov cyclization to afford diastereomerically pure compounds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
8-(Thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
8-(Thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-(thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares the bicyclic core structure but lacks the thiophene ring.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different ring fusion and functional groups.
Uniqueness
8-(Thiophene-3-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(8-3-4-15-7-8)12-9-1-2-10(12)6-14-5-9/h3-4,7,9-10H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOGXJKCPHASMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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